1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-one derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various pyrrolidin-2-one derivatives, which are valuable intermediates in organic synthesis and drug development .
Scientific Research Applications
1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the benzyl and hydroxypropyl groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological profiles.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological properties.
Uniqueness
1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable scaffold for drug discovery . The presence of both benzyl and hydroxypropyl groups provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
1-benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14(22)10-17-8-5-9-21(17)19(24)16-11-18(23)20(13-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17,22H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZPJWVDHBPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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